molecular formula C8H17Cl2N B2957045 4-Chloro-1-propan-2-ylpiperidine;hydrochloride CAS No. 5570-79-6

4-Chloro-1-propan-2-ylpiperidine;hydrochloride

Cat. No. B2957045
CAS RN: 5570-79-6
M. Wt: 198.13
InChI Key: LCTREUOQPGTIID-UHFFFAOYSA-N
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Description

4-Chloro-1-propan-2-ylpiperidine;hydrochloride, also known by its CAS Number 5570-79-6, is a chemical compound with a molecular weight of 198.14 . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16ClN.ClH/c1-7(2)10-5-3-8(9)4-6-10;/h7-8H,3-6H2,1-2H3;1H . This indicates that the compound has a molecular formula of C8H17Cl2N.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 237-238 degrees Celsius .

Scientific Research Applications

Chemical Characterization and Analysis Techniques

Spectroscopic Characterization and Crystal Structures : Comprehensive chemical characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography, play a crucial role in the analysis of cathinone derivatives, providing valuable information for the identification and understanding of similar compounds (Kuś et al., 2016).

Sensitive Spectrophotometric Methods : The development of sensitive spectrophotometric methods, such as the determination of propoxur using 4-aminoantipyrine, illustrates the potential for creating assays for the detection and quantification of related chemicals in various matrices, including environmental samples and pesticide formulations (Venkateswarlu & Seshaiah, 1995).

Chemical Synthesis and Modification

Aza-Pummerer Approach for Synthesis : The development of novel synthesis methodologies, such as the Aza-Pummerer approach for the synthesis of chloropiperidines from homoallylic amines, demonstrates the innovative strategies in chemical synthesis that could be applied to related compounds, enhancing their accessibility for further research applications (Ebule et al., 2019).

Solid–Liquid Phase Equilibrium and Thermodynamic Analysis : The investigation of solubility, phase equilibrium, and thermodynamic properties of novel compounds, such as thiazolidine-2,4-dione derivatives, provides essential data for understanding the physicochemical behavior of related chemicals. Such studies are crucial for drug formulation and other applications (Blokhina et al., 2021).

Environmental and Biological Applications

Homogeneous Hydrolysis Rate Constants : Studies on the hydrolysis rates of chlorinated compounds, including methanes, ethanes, and propanes, contribute to understanding the environmental fate and reactivity of similar chlorinated piperidines. Such data are essential for assessing the environmental impact and degradation pathways of chemical pollutants (Jeffers et al., 1989).

Chemical Affinity Matrix-Based Identification : The use of chemical affinity matrices for identifying binding proteins to specific compounds illustrates the integration of chemical synthesis and biological applications. This approach can lead to the discovery of potential therapeutic targets and the elucidation of the mechanism of action of various compounds (Chang et al., 2011).

Safety and Hazards

The safety information for 4-Chloro-1-propan-2-ylpiperidine;hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-1-propan-2-ylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c1-7(2)10-5-3-8(9)4-6-10;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTREUOQPGTIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5570-79-6
Record name 4-chloro-1-(propan-2-yl)piperidine hydrochloride
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